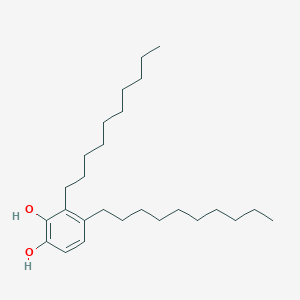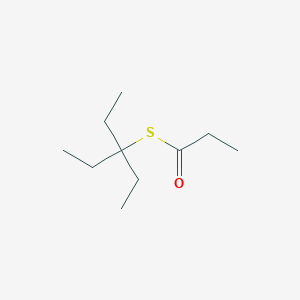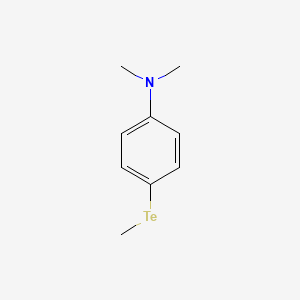
3,4-Didecylbenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Didecylbenzene-1,2-diol: is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of catechol. This compound features two hydroxyl groups attached to a benzene ring at the 1 and 2 positions, with two decyl (C10H21) chains attached at the 3 and 4 positions. This structure imparts unique physical and chemical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Alkylation of Catechol: : One common method involves the alkylation of catechol (benzene-1,2-diol) with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
C6H4(OH)2+2C10H21Br→C6H2(OH)2(C10H21)2+2KBr
-
Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation, where catechol is reacted with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
C6H4(OH)2+2C10H21Cl→C6H2(OH)2(C10H21)2+2HCl
Industrial Production Methods
Industrial production of 3,4-Didecylbenzene-1,2-diol typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxyl groups in 3,4-Didecylbenzene-1,2-diol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
C6H2(OH)2(C10H21)2+[O]→C6H2(O)2(C10H21)2
-
Reduction: : The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents like sodium borohydride (NaBH4).
C6H2(O)2(C10H21)2+H2→C6H2(OH)2(C10H21)2
-
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters. For example, reaction with alkyl halides in the presence of a base can yield ethers.
C6H2(OH)2(C10H21)2+2R-X→C6H2(OR)2(C10H21)2+2HX
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (R-X), bases (K2CO3, NaOH)
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Ethers, esters
科学研究应用
Chemistry
3,4-Didecylbenzene-1,2-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as hydrophobicity and thermal stability.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying the behavior of similar natural products.
Medicine
Research into the medicinal applications of this compound is ongoing. Its antioxidant properties suggest potential use in preventing oxidative stress-related diseases. Additionally, its derivatives are being explored for antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its hydrophobic alkyl chains and hydrophilic hydroxyl groups make it suitable for use in emulsifiers and stabilizers.
作用机制
The mechanism by which 3,4-Didecylbenzene-1,2-diol exerts its effects is primarily through its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The compound can interact with various molecular targets, including enzymes and cellular membranes, to modulate oxidative stress pathways.
相似化合物的比较
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with no alkyl substitutions.
Resorcinol (benzene-1,3-diol): A structural isomer with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (benzene-1,4-diol): Another structural isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness
3,4-Didecylbenzene-1,2-diol is unique due to the presence of long alkyl chains, which impart distinct physical properties such as increased hydrophobicity and altered solubility. These properties differentiate it from its simpler analogs like catechol, resorcinol, and hydroquinone, making it suitable for specialized applications in materials science and industrial chemistry.
属性
| 108935-76-8 | |
分子式 |
C26H46O2 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
3,4-didecylbenzene-1,2-diol |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-19-23-21-22-25(27)26(28)24(23)20-18-16-14-12-10-8-6-4-2/h21-22,27-28H,3-20H2,1-2H3 |
InChI 键 |
MEJMEMPXBMKIJH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=C(C(=C(C=C1)O)O)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)



![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)


![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
